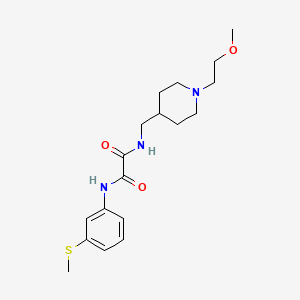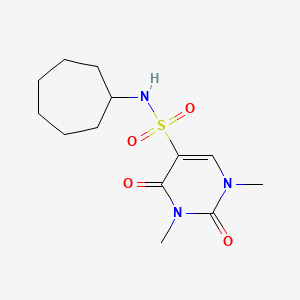
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H24N2O3S2 and its molecular weight is 428.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity : A study by Yurttaş, Tay, and Demirayak (2015) in the Journal of Enzyme Inhibition and Medicinal Chemistry reported on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which include structures similar to the compound . These compounds were screened for their potential antitumor activity against human tumor cell lines derived from nine neoplastic diseases. Some of these compounds demonstrated considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Synthesis and Biological Activities : Duran and Demirayak (2012) in Medicinal Chemistry Research synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives. They investigated their anticancer activities against a panel of 60 different human tumor cell lines, finding that compounds exhibited reasonable anticancer activity, especially against melanoma-type cell lines (Duran & Demirayak, 2012).
Ring-Opening Polymerization : Otero et al. (2011) in Organometallics discussed the synthesis of heteroscorpionate aluminum alkyl and aryloxide complexes using acetamide and thioacetamide heteroscorpionate protio ligands for ring-opening polymerization (ROP) of cyclic esters. These complexes have potential applications in polymer science and materials engineering (Otero et al., 2011).
Optoelectronic Properties : Camurlu and Guven (2015) in the Journal of Applied Polymer Science explored the optoelectronic properties of thiazole-based polythiophenes, involving the synthesis of thiazole-containing monomers, including N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide. These polymers have applications in the field of conducting polymers and materials science (Camurlu & Guven, 2015).
Antibacterial and Antifungal Activities : A study by Tang et al. (2019) in Phosphorus, Sulfur, and Silicon and the Related Elements reported the design and synthesis of benzothiazole derivatives with a 1,3,4-thiadiazole moiety. These compounds showed good antibacterial and antifungal activities, particularly against tobacco mosaic virus and certain bacteria (Tang et al., 2019).
Photophysical Properties : Balijapalli et al. (2017) in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy synthesized hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides and studied their photophysical properties. These findings are relevant in the field of materials science, particularly in the development of new materials with specific optical properties (Balijapalli et al., 2017).
Properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-14-5-15(2)7-17(6-14)23-21(25)10-18-13-29-22(24-18)28-12-16-8-19(26-3)11-20(9-16)27-4/h5-9,11,13H,10,12H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDDHXADMCLGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[6-(3-Chloro-4-methylphenyl)pyrimidin-4-yl]prop-2-enamide](/img/structure/B2482614.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2482616.png)

![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2482619.png)


![2-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2482624.png)



![N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2482633.png)
